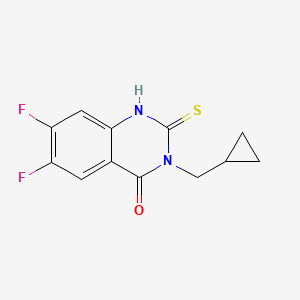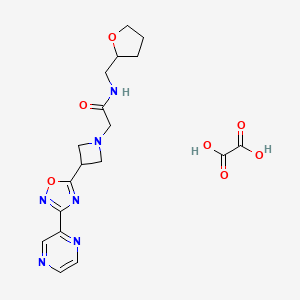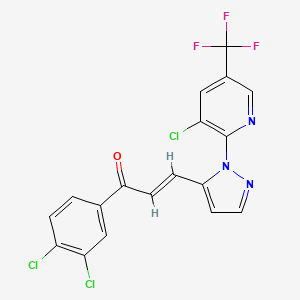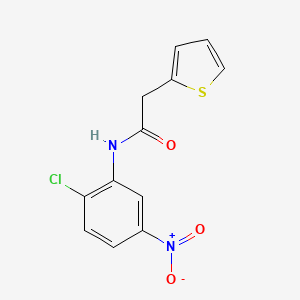
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its unique combination of functional groups, including a cyclopropylmethyl group, difluoro substituents, and a sulfanylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, often using cyclopropylmethyl bromide and a suitable base.
Incorporation of the Sulfanylidene Moiety: The sulfanylidene group can be introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thio-substituted derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound’s difluoro and sulfanylidene groups may facilitate binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
3-(Cyclopropylmethyl)-6,7-difluoroquinazolin-4-one: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
6,7-Difluoro-2-sulfanylidene-1H-quinazolin-4-one: Lacks the cyclopropylmethyl group, potentially altering its stability and bioavailability.
3-(Cyclopropylmethyl)-quinazolin-4-one:
Uniqueness
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both difluoro and sulfanylidene groups, along with the cyclopropylmethyl moiety, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-7-10(4-9(8)14)15-12(18)16(11(7)17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZALWYIIXJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)



![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2791603.png)
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)
![1-(5-Ethylpyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2791607.png)


![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)
